molecular formula C25H18F2N4O2S2 B2890340 N-(2,5-difluorophenyl)-2-((3-(4-methylbenzyl)-4-oxo-3,4-dihydropyrido[3',2':4,5]thieno[3,2-d]pyrimidin-2-yl)thio)acetamide CAS No. 1223918-18-0

N-(2,5-difluorophenyl)-2-((3-(4-methylbenzyl)-4-oxo-3,4-dihydropyrido[3',2':4,5]thieno[3,2-d]pyrimidin-2-yl)thio)acetamide

Cat. No. B2890340
CAS RN: 1223918-18-0
M. Wt: 508.56
InChI Key: RMPZZTSICQRHIO-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-(2,5-difluorophenyl)-2-((3-(4-methylbenzyl)-4-oxo-3,4-dihydropyrido[3',2':4,5]thieno[3,2-d]pyrimidin-2-yl)thio)acetamide is a useful research compound. Its molecular formula is C25H18F2N4O2S2 and its molecular weight is 508.56. The purity is usually 95%.
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Scientific Research Applications

Dual Inhibitors of Thymidylate Synthase and Dihydrofolate Reductase

N-(2,5-difluorophenyl)-2-((3-(4-methylbenzyl)-4-oxo-3,4-dihydropyrido[3',2':4,5]thieno[3,2-d]pyrimidin-2-yl)thio)acetamide and its analogues have been studied as potential dual inhibitors of thymidylate synthase (TS) and dihydrofolate reductase (DHFR), which are key enzymes in nucleotide biosynthesis. These compounds have shown promise as antitumor agents due to their ability to inhibit these enzymes, crucial for DNA replication in rapidly dividing cancer cells (Gangjee et al., 2009).

Antimicrobial Activity

Several derivatives of thieno[2,3-d]pyrimidin, a core structure in N-(2,5-difluorophenyl)-2-((3-(4-methylbenzyl)-4-oxo-3,4-dihydropyrido[3',2':4,5]thieno[3,2-d]pyrimidin-2-yl)thio)acetamide, have demonstrated significant antimicrobial activity. These compounds have been effective against various strains of Gram-positive and Gram-negative bacteria, as well as yeast-like fungi, showing higher antifungal activity than fluconazole in some cases (Kahveci et al., 2020).

HIV-1 Reverse Transcriptase Inhibition

Some derivatives of this compound have been explored as non-nucleoside inhibitors of HIV-1 reverse transcriptase (RT). These inhibitors are important in the treatment of HIV/AIDS, as they can prevent the replication of the virus within host cells. The research has focused on optimizing the structure for improved binding to the RT enzyme and enhanced antiviral activity (Mai et al., 2001).

Anti-Inflammatory and Analgesic Agents

Novel derivatives synthesized from this compound have been assessed for their anti-inflammatory and analgesic properties. These studies are crucial in finding new therapeutic options for treating inflammation and pain, potentially offering alternatives to existing medications with fewer side effects or improved efficacy (Abu‐Hashem et al., 2020).

Synthesis and Structural Analysis

Research on N-(2,5-difluorophenyl)-2-((3-(4-methylbenzyl)-4-oxo-3,4-dihydropyrido[3',2':4,5]thieno[3,2-d]pyrimidin-2-yl)thio)acetamide has also involved its synthesis and structural analysis. This is vital for understanding the compound's chemical properties and potential modifications to enhance its biological activity or reduce toxicity (Altowyan et al., 2023).

properties

IUPAC Name

N-(2,5-difluorophenyl)-2-[[5-[(4-methylphenyl)methyl]-6-oxo-8-thia-3,5,10-triazatricyclo[7.4.0.02,7]trideca-1(9),2(7),3,10,12-pentaen-4-yl]sulfanyl]acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C25H18F2N4O2S2/c1-14-4-6-15(7-5-14)12-31-24(33)22-21(17-3-2-10-28-23(17)35-22)30-25(31)34-13-20(32)29-19-11-16(26)8-9-18(19)27/h2-11H,12-13H2,1H3,(H,29,32)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RMPZZTSICQRHIO-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)CN2C(=O)C3=C(C4=C(S3)N=CC=C4)N=C2SCC(=O)NC5=C(C=CC(=C5)F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C25H18F2N4O2S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

508.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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